molecular formula C12H10N4 B11894831 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B11894831
M. Wt: 210.23 g/mol
InChI Key: ZFGNZMZPHLGRNX-UHFFFAOYSA-N
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Description

6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

Industrial Production Methods: While specific industrial production methods for 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and subsequent functional group modifications are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine oxides, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, particularly protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of kinases such as protein kinase B (Akt). This inhibition disrupts the phosphorylation of downstream targets, thereby modulating cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for the development of targeted therapies in cancer and other diseases .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4/c13-12-11-10(14-7-15-12)6-9(16-11)8-4-2-1-3-5-8/h1-7,16H,(H2,13,14,15)

InChI Key

ZFGNZMZPHLGRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC=N3)N

Origin of Product

United States

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